molecular formula C23H18BrN3O3S2 B2818249 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361160-04-5

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2818249
CAS No.: 361160-04-5
M. Wt: 528.44
InChI Key: QOBWXSVUQVHICC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound, identified as BA91941 (CAS: 325977-37-5), has the molecular formula C27H27N3O3S2 and a molecular weight of 505.65 g/mol . It consists of:

  • A 4-(4-bromophenyl)-1,3-thiazol-2-yl moiety linked to a benzamide core.
  • A methyl(phenyl)sulfamoyl group at the para position of the benzamide ring.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBWXSVUQVHICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, particularly focusing on its inhibitory effects on various enzymes and its implications in therapeutic applications.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving 2-(4-bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid using dichloromethane as a solvent. The reaction was catalyzed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate, leading to the formation of the target compound. The resulting product was characterized by single-crystal X-ray diffraction, revealing a novel crystal structure with specific dihedral angles between the thiazole ring and the bromine-substituted benzene ring, indicating a stable molecular conformation .

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase). This enzyme family is involved in various physiological processes including thrombosis, inflammation, and cancer progression.

In studies evaluating its inhibitory effects, this compound demonstrated significant potency against several isoforms of h-NTPDases:

Isoform IC50 (μM) Biological Relevance
h-NTPDase12.88 ± 0.13Involved in thrombosis
h-NTPDase2Sub-micromolarAssociated with inflammation
h-NTPDase30.72 ± 0.11Implicated in cancer
h-NTPDase8Selectively blockedPlays a role in various pathological conditions

These findings indicate that this compound could serve as a lead compound for developing targeted therapies for diseases linked to these enzymes .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It showed promising activity against various bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. The comparison with established antibiotics highlights its efficacy:

Compound MIC (μg/mL) Control
This compound6.25Isoniazid (0.25)
Ciprofloxacin2-

This suggests that the compound could be further explored for its application in treating bacterial infections .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of compounds similar to this compound in clinical settings. For instance, derivatives of sulfamoyl-benzamides have been shown to selectively inhibit h-NTPDases involved in cancer and inflammatory diseases. The specificity and potency of these compounds suggest that they could be developed into effective drugs with fewer side effects compared to traditional therapies .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H15BrN4OS2C_{20}H_{15}BrN_4OS_2 and features a complex structure that includes a thiazole ring, a bromophenyl moiety, and a sulfamoyl group. These structural characteristics contribute to its biological activity.

Anticancer Activity

Research has demonstrated that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
HeLa (Cervical Cancer)15Cell cycle arrest and apoptosis

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy stems from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study:
A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest potential for development as an antibacterial agent .

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Neurological Applications

Emerging research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The thiazole ring is known for its ability to cross the blood-brain barrier, making it a candidate for neurological therapies.

Case Study:
Preclinical trials involving animal models of Alzheimer's disease showed that administration of the compound improved cognitive functions and reduced amyloid plaque formation .

Model Dosage (mg/kg) Cognitive Improvement
Alzheimer's Mouse Model5Significant improvement in memory

Comparison with Similar Compounds

Key Features :

  • The sulfamoyl group contributes to hydrogen bonding and solubility modulation.

Comparison with Structural Analogues

Thiazole-Based Benzamides with Varied Aromatic Substituents

Compound Name Substituents Molecular Formula Key Differences Biological Relevance Reference
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Fluorobiphenyl-thiazole C20H15FN4S Replaces bromophenyl with fluorobiphenyl; lacks sulfamoyl group Antiproliferative activity against cancer cells
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Methylphenyl-thiazole; phenoxybenzamide C23H19N3O2S Methyl group instead of bromine; phenoxy vs. sulfamoyl substituent 129.23% activity in growth assays (p<0.05)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Nitrophenyl-thiazole; diethylsulfamoyl C20H20N4O5S2 Nitro group (electron-withdrawing) vs. bromine; diethylsulfamoyl vs. methyl(phenyl)sulfamoyl Potential kinase inhibition (not specified)

Analysis :

  • Electron-Withdrawing Groups : Bromine (target compound) and nitro () enhance binding to hydrophobic pockets but differ in steric and electronic effects.
  • Sulfamoyl Variations : Methyl(phenyl)sulfamoyl (target) offers balanced lipophilicity, while diethylsulfamoyl () increases solubility but reduces aromatic interactions.

Sulfonamide Derivatives with Heterocyclic Modifications

Compound Name Core Structure Key Modifications Activity Reference
Masitinib mesylate Benzamide-thiazole with pyridinyl and methylpiperazinyl Targets c-KIT/PDGF pathways Antiproliferative (mast cell tumors)
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Bromobenzamide-thiazole Bromine at meta position; sulfamoyl linked to phenyl Unspecified antimicrobial activity
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-oxadiazolylbenzamide) Oxadiazole instead of thiazole Oxadiazole core vs. thiazole Antifungal (Candida albicans)

Analysis :

  • Core Heterocycle : Thiazole (target) vs. oxadiazole (LMM5) alters electronic density and binding specificity.
  • Substituent Positioning : Bromine at para (target) vs. meta () affects spatial orientation in target binding.

Key Trends :

  • Bromophenyl groups improve thermal stability and binding affinity in hydrophobic environments.
  • Sulfamoyl groups with aryl substituents (e.g., methyl-phenyl) enhance selectivity over alkyl variants (e.g., diethyl).

Research Findings and Implications

  • Antiproliferative Activity : Fluorobiphenyl-thiazole derivatives () show higher efficacy than methylphenyl analogues, suggesting extended aromatic systems improve intercalation.
  • Solubility vs. Potency : Diethylsulfamoyl () increases aqueous solubility but may reduce membrane permeability compared to methyl(phenyl)sulfamoyl.
  • Target Selectivity: Masitinib’s pyridinyl-thiazole targets tyrosine kinases, whereas the bromophenyl-thiazole in the target compound may interact with DNA or tubulin (hypothesized based on structural similarity to known anticancer agents).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, and how can yield be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation via cyclization of α-haloketones with thiourea derivatives, followed by sulfamoylation and benzamide coupling. Key challenges include controlling regioselectivity during thiazole formation and minimizing side reactions during sulfamoyl group introduction. Optimization strategies:

  • Temperature control : Maintain 60–80°C during cyclization to avoid decomposition .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance reactivity .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the pure compound (>95% purity) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm substituent positions on the thiazole and benzamide moieties. For example, the 4-bromophenyl group shows distinct aromatic splitting patterns in ¹H NMR .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ ≈ 528.02 g/mol based on similar derivatives) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and amide C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s biological activity compared to other aryl groups (e.g., 4-cyanophenyl or 4-methoxyphenyl)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The bromine atom enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) against analogs with 4-cyanophenyl ( : IC₅₀ = 2.1 µM) or 4-methoxyphenyl (: IC₅₀ = 8.7 µM) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze halogen bonding interactions with protein targets like PARP-1 or EGFR .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodological Answer :

  • Standardized assays : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note: Discrepancies may arise from variations in bacterial strain resistance profiles (e.g., shows differential activity against S. aureus vs. E. coli) .
  • Synergy studies : Test combinatorial effects with known antibiotics (e.g., β-lactams) to identify potentiation or antagonism .

Q. How can the compound’s metabolic stability be improved for in vivo applications?

  • Methodological Answer :

  • Prodrug design : Modify the sulfamoyl group to a metabolically labile ester (e.g., acetyloxymethyl) to enhance bioavailability .
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the thiazole ring) .

Data Contradiction Analysis

Q. Why do some studies report strong anticancer activity while others show limited efficacy?

  • Methodological Answer :

  • Cell line variability : Test across diverse cancer models (e.g., MCF-7 vs. HeLa). notes 70% inhibition in MCF-7 (breast cancer) but <30% in A549 (lung cancer) due to differential expression of target proteins .
  • Apoptosis vs. cytostasis : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms. Conflicting data may reflect assay endpoints (e.g., IC₅₀ vs. long-term clonogenic survival) .

Mechanistic Studies

Q. What biochemical pathways are implicated in the compound’s anticancer activity?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). Similar derivatives inhibit PI3Kδ (IC₅₀ = 0.8 µM) and mTOR (IC₅₀ = 3.2 µM) .
  • Western blotting : Validate downstream targets (e.g., phosphorylated Akt or S6K1) in treated cancer cells .

Comparative Studies

Q. How does the methyl(phenyl)sulfamoyl group compare to ethyl or benzyl variants in modulating solubility and target affinity?

  • Methodological Answer :

  • LogP measurements : Use shake-flask method (octanol/water) to compare logP values: methyl(phenyl)sulfamoyl (logP ≈ 3.5) vs. ethyl (logP ≈ 4.1) .
  • Surface plasmon resonance (SPR) : Assess binding kinetics (KD) to immobilized targets (e.g., BSA for plasma protein binding studies) .

Analytical and Computational Tools

Q. What computational methods predict the compound’s ADMET properties?

  • Methodological Answer :

  • In silico tools : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (e.g., 65% human oral absorption) and toxicity (e.g., hERG inhibition risk: medium) .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess membrane permeability and stability in lipid bilayers .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight~528.02 g/mol (calculated)
Synthetic Yield (Optimized)62–68% (after chromatography)
Anticancer IC₅₀ (MCF-7)1.8 µM (similar derivative in )
LogP3.5 (predicted)

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